Alanine, N-(trichloroacetyl)-
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Overview
Description
Alanine, N-(trichloroacetyl)- is a derivative of the amino acid alanine, where the amino group is protected by a trichloroacetyl group. This compound is primarily used in peptide synthesis as a protecting group to prevent unwanted reactions during the formation of peptide bonds. The trichloroacetyl group is particularly useful due to its stability and ease of removal under mild conditions.
Biochemical Analysis
Biochemical Properties
“Alanine, N-(trichloroacetyl)-” participates in biochemical reactions similar to its parent compound, alanine. Alanine is involved in the glucose-alanine cycle, which allows the body to synthesize glucose from proteins . The trichloroacetyl group in “Alanine, N-(trichloroacetyl)-” could potentially alter these interactions, although specific details are not currently available in the literature.
Cellular Effects
The cellular effects of “Alanine, N-(trichloroacetyl)-” are not well-studied. Alanine itself is known to influence cell function. For instance, in T cells, alanine is essential for exiting quiescence, and deprivation of alanine can lead to functional impairment .
Molecular Mechanism
The molecular mechanism of “Alanine, N-(trichloroacetyl)-” is not well-understood. Alanine itself is known to participate in various molecular interactions. For example, alanine can be converted to pyruvate via alanine aminotransferase, a key enzyme in the glucose-alanine cycle .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of such compounds can change over time .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of “Alanine, N-(trichloroacetyl)-” in animal models. Studies on beta-alanine, a related compound, have shown that supplementation can significantly augment muscle carnosine concentrations, thereby acting as an intracellular pH buffer .
Metabolic Pathways
“Alanine, N-(trichloroacetyl)-” likely participates in metabolic pathways similar to those of alanine. Alanine is involved in the glucose-alanine cycle, which is crucial for glucose production during periods of fasting .
Transport and Distribution
Amino acids like alanine are known to be transported across the blood-brain barrier via specific transport systems .
Subcellular Localization
The localization of amino acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(trichloroacetyl)- typically involves the reaction of alanine with trichloroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Alanine} + \text{Trichloroacetic anhydride} \rightarrow \text{Alanine, N-(trichloroacetyl)-} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and maintaining controlled reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: Alanine, N-(trichloroacetyl)- can undergo nucleophilic substitution reactions where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The trichloroacetyl group can be removed by hydrolysis under acidic or basic conditions, yielding free alanine.
Common Reagents and Conditions:
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Hydrolysis: The major product is alanine.
Substitution: The major products depend on the nucleophile used but generally result in the formation of substituted alanine derivatives.
Scientific Research Applications
Alanine, N-(trichloroacetyl)- is widely used in peptide synthesis as a protecting group for the amino group of alanine. This allows for the selective formation of peptide bonds without interference from the amino group. The compound is also used in the study of enzyme mechanisms and protein structure, as the trichloroacetyl group can be selectively removed to study the effects of deprotection on protein function.
In biology and medicine, Alanine, N-(trichloroacetyl)- is used in the synthesis of peptide-based drugs and in the development of new therapeutic agents. Its stability and ease of removal make it an ideal protecting group for use in complex peptide synthesis.
Mechanism of Action
Similar compounds include other N-protected amino acids such as Alanine, N-(tert-butoxycarbonyl)- and Alanine, N-(benzyloxycarbonyl)-. These compounds also serve as protecting groups for the amino group of alanine but differ in their stability and ease of removal. The trichloroacetyl group is unique in its combination of stability and mild deprotection conditions, making it particularly useful in peptide synthesis.
Comparison with Similar Compounds
- Alanine, N-(tert-butoxycarbonyl)-
- Alanine, N-(benzyloxycarbonyl)-
- Alanine, N-(fluorenylmethoxycarbonyl)-
Each of these compounds has its own advantages and disadvantages, but Alanine, N-(trichloroacetyl)- is often preferred for its balance of stability and ease of removal.
Properties
CAS No. |
5872-14-0 |
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Molecular Formula |
C5H6Cl3NO3 |
Molecular Weight |
234.46 g/mol |
IUPAC Name |
(2S)-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H6Cl3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1 |
InChI Key |
BJIGRUOFTMCCOZ-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl |
SMILES |
CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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